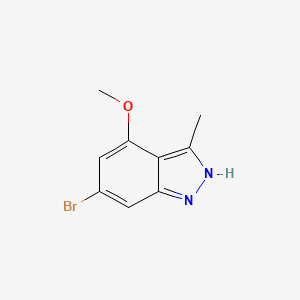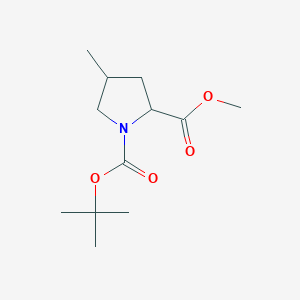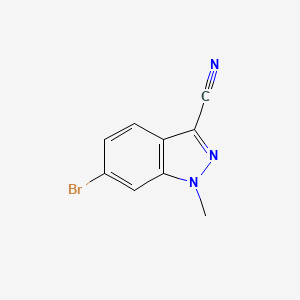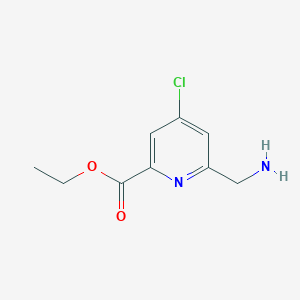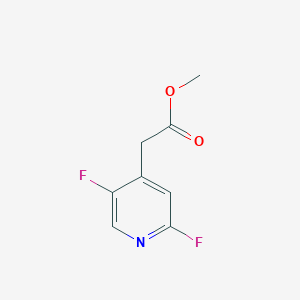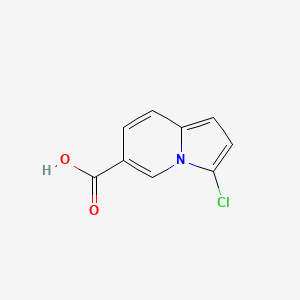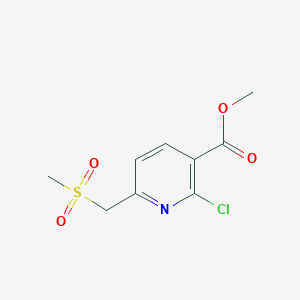
Methyl 2-chloro-6-((methylsulfonyl)methyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a methylsulfonylmethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the methylsulfonylmethyl group through a sulfonylation reaction. The final step involves esterification to form the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction can modify the sulfonyl group to different functional groups.
科学的研究の応用
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of the methylsulfonylmethyl group.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the pyridine ring and ester functionality.
Uniqueness
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in similar compounds. The presence of both the chloro and methylsulfonylmethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C9H10ClNO4S |
|---|---|
分子量 |
263.70 g/mol |
IUPAC名 |
methyl 2-chloro-6-(methylsulfonylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(11-8(7)10)5-16(2,13)14/h3-4H,5H2,1-2H3 |
InChIキー |
JHQHXJGGVYLBLS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1)CS(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
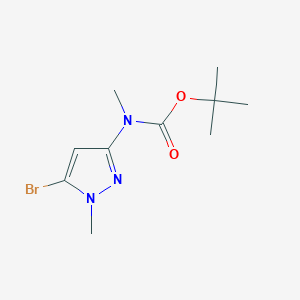
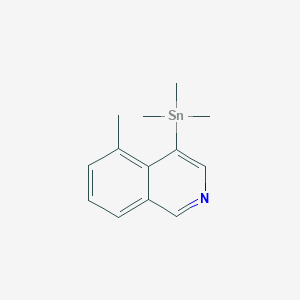
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
